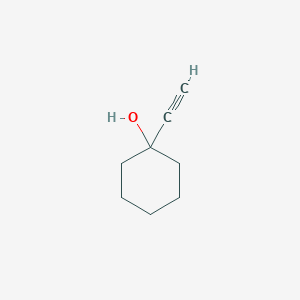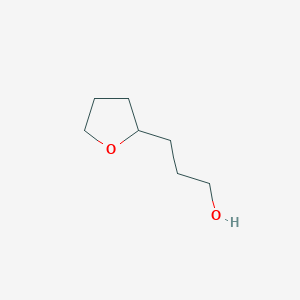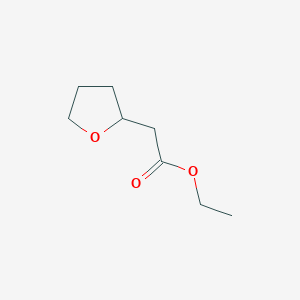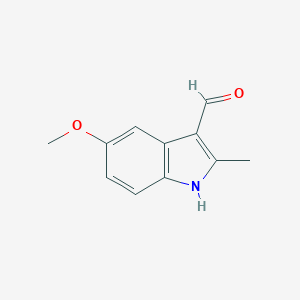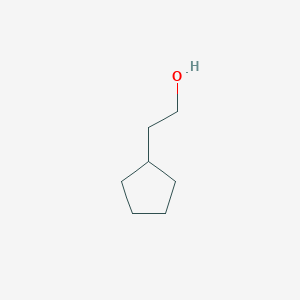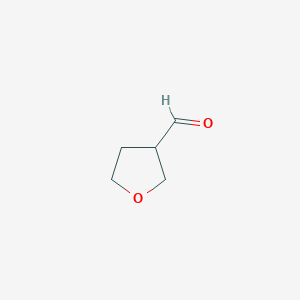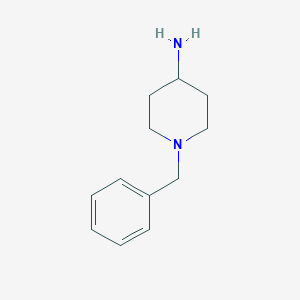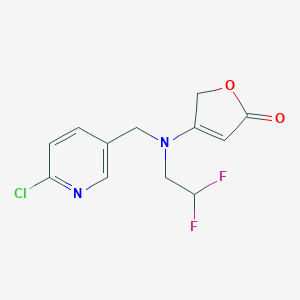
氟吡呋酮
概述
描述
Flupyradifurone, commercially known as Sivanto, is an insecticide product developed by Bayer . It belongs to the novel chemical class of butenolides and is used for foliar, drench, drip, and seed treatment applications . It boasts systemic properties and has a strong ecological and safety profile .
Synthesis Analysis
Flupyradifurone is produced in a one-step synthesis . There are two ways to synthesize flupyradifurone . First, flupyradifurone can be synthesized from reacting tetronic acid with 2,2-difluoroethylamine to produce the intermediate, 4-[(2-fluoroethyl)amino]furane-2(5H)-one . Heating the reaction intermediate with 2-chloro-5-(chloromethyl)pyridine in THF under reflux yields flupyradifurone .
Molecular Structure Analysis
The ISO common name flupyradifurone designates a molecule consisting of a five-membered lactone attached to a chloronicotinyl moiety through a difluoroamin- bridge .
Chemical Reactions Analysis
Flupyradifurone’s desorption rate is slower than the adsorption rate for two test soils, indicating that positive hysteresis occurs . The primary mechanism involved in flupyradifurone sorption for both amended and unamended soils was physical adsorption (surface adsorption and partition) .
Physical And Chemical Properties Analysis
Flupyradifurone is an insecticide with the structure of butenolides . It acts as an agonist of nicotinic acetylcholine receptor .
科学研究应用
Pest Management in Agriculture
In agricultural settings, Flupyradifurone is used to control sap-feeding pests like aphids and whiteflies. It’s valued for its rapid action and systemic properties, which make it effective in protecting crops without harming beneficial insects, thus fitting well within Integrated Pest Management (IPM) programs .
Environmental Effects
The environmental impact of Flupyradifurone is a critical area of study. While it is designed to be more environmentally friendly, research has shown that field-realistic concentrations can have adverse effects on non-target organisms, such as inducing oxidative stress and apoptosis in honey bees .
Safety and Regulations
Flupyradifurone’s safety profile and regulatory status are important for its application in public health. It has been evaluated by organizations like WHO and EFSA, which assess its risks and establish guidelines for its use to ensure public safety .
Medical Research Applications
Although primarily an insecticide, the properties of Flupyradifurone may have implications in medical research. Its mode of action and effects on insects’ nervous systems could provide insights into neurological studies or the development of new treatments .
Alternatives and Comparisons
Flupyradifurone is often compared to other insecticides like sulfoxaflor. Studies focus on their relative efficacy and safety profiles, especially concerning pollinators. Such comparisons are crucial for developing better and safer pest control options .
作用机制
Target of Action
Flupyradifurone primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in the transmission of nerve impulses in the nervous system of insects. By acting on these receptors, flupyradifurone can effectively control pests.
Mode of Action
Flupyradifurone acts as an agonist on the nicotinic acetylcholine receptors . This means it binds to these receptors and activates them, leading to an overstimulation of the nervous system in insects. Despite its similar action, flupyradifurone is structurally different from other known agonists .
Biochemical Pathways
It is known that the overstimulation of the nervous system caused by the activation of the nicotinic acetylcholine receptors can lead to paralysis and eventual death of the insect .
Pharmacokinetics
Flupyradifurone exhibits excellent systemic properties. It is taken up into the leaves and stems with spray application and via the roots when applied to soil or alternative substrates . After absorption into the plant, it is systemically translocated in the xylem and translaminarily distributed into the leaf lamina . The concentration in the plants reached the highest point in 7 and 14 days. After 24 days of the application, a significant decline is observed .
Result of Action
The result of flupyradifurone’s action is the effective control of major sucking pests like aphids, leafhoppers, psyllids, whiteflies, and other key insect pests including larval and adult stages . It also demonstrated an exceptional speed of action compared to other insecticides .
Action Environment
Flupyradifurone has been developed to meet agricultural needs in many regions of the world, primarily for uses in a wide variety of fruit and vegetable crops as well as plantation (citrus, coffee, cocoa), tropical fruits and defined broad acre crops . It is environmentally friendly to most beneficial insect groups, especially to honey bees and bumble bees . .
未来方向
属性
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl-(2,2-difluoroethyl)amino]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2N2O2/c13-10-2-1-8(4-16-10)5-17(6-11(14)15)9-3-12(18)19-7-9/h1-4,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIYTRGFOFZNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)N(CC2=CN=C(C=C2)Cl)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872811 | |
| Record name | Flupyradifurone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flupyradifurone | |
CAS RN |
951659-40-8 | |
| Record name | Flupyradifurone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951659-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flupyradifurone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951659408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flupyradifurone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(6-chloropyridin-3-yl)methyl](2,2-difluoroethyl)amino}furan-2(5H)-one; flupyradifurone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPYRADIFURONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H7JT159D0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

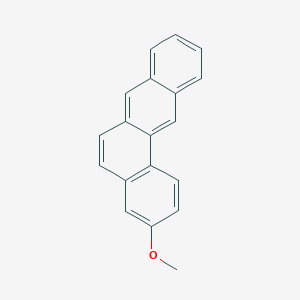
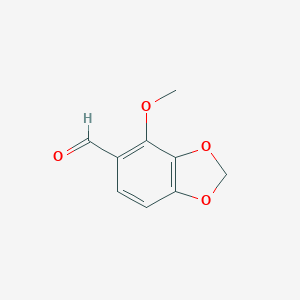
![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B41578.png)
![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine](/img/structure/B41580.png)
![(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate](/img/structure/B41582.png)
